N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 5-oxo-1-phenylpyrrolidin-3-yl group and a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-20-13-18(14-27(20)19-8-2-1-3-9-19)22-25-26-23(30-22)24-21(29)17-11-10-15-6-4-5-7-16(15)12-17/h1-3,8-12,18H,4-7,13-14H2,(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROMQJVJOSPFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidinone intermediate, which is then reacted with various reagents to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with the tetrahydronaphthalene moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput techniques and parallel synthesis can also be employed to produce large quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparison Table
Key Comparative Insights
Heterocyclic Core Variations
- 1,3,4-Oxadiazole (Target and ) : The oxadiazole ring provides strong hydrogen-bond acceptor capacity (N and O atoms), enhancing solubility and target binding compared to thiadiazole analogs. However, it may exhibit lower metabolic resistance than sulfur-containing thiadiazoles .
- 1,3,4-Thiadiazole () : The sulfur atom in thiadiazole improves electron-withdrawing properties and metabolic stability. For example, the trifluoromethyl group in further enhances resistance to oxidative degradation .
Substituent Effects
- Pyrrolidinone Moiety: Present in all compounds, this group confers rigidity and facilitates interactions with polar residues in binding pockets. The 5-oxo-1-phenyl variant in the target compound and may enhance π-π stacking with aromatic protein residues.
- The isopropyl substituent in introduces steric hindrance, which may reduce off-target interactions .
Pharmacological Implications
- Electron-Withdrawing Groups: The trifluoromethyl group in improves metabolic stability but may reduce solubility, whereas the chloro-phenoxy group in balances hydrophobicity and electronic effects .
- Aromatic Systems : The tetrahydronaphthalene in the target compound offers a planar aromatic surface for hydrophobic interactions, contrasting with the single-ring systems in and , which may limit binding affinity in deep pockets.
Biological Activity
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 394.46 g/mol |
| Molecular Formula | C20H20N4O3 |
| LogP | 2.73 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area (PSA) | 74 Ų |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies indicate that it may exhibit activity against certain cancer cell lines and has potential as an anti-inflammatory agent. The oxadiazole moiety is known for its role in enhancing the biological efficacy of compounds.
Anticancer Activity
Research suggests that derivatives of the compound have shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study demonstrated that compounds with similar structures exhibited cytotoxic effects on human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies
-
Study on Cancer Cell Lines
- Objective : To evaluate the cytotoxicity of the compound against breast cancer cells.
- Methodology : MTT assay was used to assess cell viability.
- Results : The compound exhibited a significant reduction in cell viability at concentrations above 10 µM, indicating potential as a therapeutic agent against breast cancer.
-
Inflammation Model
- Objective : To investigate the anti-inflammatory effects in a murine model.
- Methodology : The compound was administered to mice with induced inflammation.
- Results : A marked decrease in inflammatory markers was observed, suggesting its potential utility in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
